molecular formula C17H24O6 B1246101 Tenuipesine A

Tenuipesine A

Cat. No.: B1246101
M. Wt: 324.4 g/mol
InChI Key: YJPXBEYGHKFONN-BBUHLFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenuipesine A is a novel trichothecane-type sesquiterpenoid isolated from the entomopathogenic fungus Paecilomyces tenuipes (syn. Isaria japonica), a species widely used in traditional medicine and functional foods across East Asia . Its structure is characterized by an unprecedented carbon-migrated skeleton featuring a cyclopropane ring, distinguishing it from conventional trichothecenes . The compound was first identified in 2004 through NMR and chemical transformation studies of co-occurring trichothecenes, such as 4β-acetoxy-12,13-epoxytrichothec-9-ene-3α,15-diol .

Properties

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

[(1S,2R,5S,7R,8R,10R,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate

InChI

InChI=1S/C17H24O6/c1-8(19)22-14-10(20)11-12(21)16(14,3)17(7-18)5-4-15(2)6-9(15)13(17)23-11/h9-11,13-14,18,20H,4-7H2,1-3H3/t9-,10-,11+,13+,14+,15-,16+,17+/m0/s1

InChI Key

YJPXBEYGHKFONN-BBUHLFHCSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]2C(=O)[C@]1([C@]3(CC[C@]4(C[C@H]4[C@H]3O2)C)CO)C)O

Canonical SMILES

CC(=O)OC1C(C2C(=O)C1(C3(CCC4(CC4C3O2)C)CO)C)O

Synonyms

tenuipesine A

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Tenuipesine A belongs to the trichothecane family, which shares a core tricyclic skeleton (12,13-epoxytrichothec-9-ene). However, its unique structural modifications set it apart from other trichothecenes and related metabolites (Table 1).

Table 1: Structural Comparison of this compound with Key Analogues

Compound Core Structure Key Modifications Source Fungus Reference
This compound Carbon-migrated trichothecane Cyclopropane ring at C-11/C-12 Paecilomyces tenuipes
Spirothis compound Spirocyclic trichothecane Spiro junction at C-4/C-13 P. tenuipes
Paecilomycine A Trichothecane 15-hydroxy group; no cyclopropane P. tenuipes
Paecilomycine B Labdane diterpenoid Five-membered lactone ring Paecilomyces sp. ACCC 37762
Destruxin A Cyclodepsipeptide Hexadepsipeptide with β-hydroxy acid Metarhizium spp.

Key Observations :

  • This compound is the only trichothecane reported to date with a cyclopropane ring, likely derived from a biosynthetic rearrangement of the conventional trichothecane backbone .
  • Spirotenuipesines (A and B) exhibit spirocyclic fusions, a rarity in trichothecenes, but lack the carbon migration seen in this compound .
  • Paecilomycines diverge significantly: Paecilomycine A is a simpler trichothecane derivative, while Paecilomycine B is a diterpenoid with a lactone ring, indicating metabolic versatility in Paecilomyces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenuipesine A
Reactant of Route 2
Tenuipesine A

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